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Compound of Interest

Compound Name: 4-Bromo-2-methylpyrimidine

Cat. No.: B146057

An In-Depth Technical Guide to 4-Bromo-2-methylpyrimidine: Properties, Synthesis, and
Reactivity

Introduction

4-Bromo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial
and versatile intermediate in organic synthesis. Its unique structural arrangement, featuring a
reactive bromo substituent at an electron-deficient position on the pyrimidine ring, makes it a
valuable building block for the construction of more complex molecular architectures. This
guide, intended for researchers, scientists, and professionals in drug development, provides a
comprehensive overview of the chemical properties, synthesis, and key applications of 4-
Bromo-2-methylpyrimidine, with a focus on its utility in palladium-catalyzed cross-coupling
reactions. It is particularly noted for its role as an intermediate in the synthesis of indazole-
derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors, which exhibit
antimicrobial activities[1].

Core Physicochemical Properties

4-Bromo-2-methylpyrimidine is commercially available, typically as a liquid with a purity of
95% or higher[2]. Its fundamental properties are summarized in the table below.
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Property Value Source(s)
IUPAC Name 4-bromo-2-methylpyrimidine [3]

CAS Number 1114560-76-7 [1][21[3]
Molecular Formula CsHsBrN2 [2][3]
Molecular Weight 173.013 g/mol [2][3]
Monoisotopic Mass 171.96361 Da [31[4]
Appearance Liquid [2]
SMILES CC1=NC=CC(=N1)Br [3][4]
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Synthesis of 4-Bromo-2-methylpyrimidine

The synthesis of 4-bromopyrimidines can be achieved through various methods. A notable
approach is a one-pot reaction that offers a time-efficient alternative to more complex synthetic
routes[5].

One-Pot Synthesis from N-(cyanovinyl)amidines

This method involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of
dry hydrogen bromide. The reaction proceeds through an intermediate that cyclizes in the
presence of the acid catalyst to yield the 4-bromopyrimidine derivative[5]. This approach is
advantageous as it is less time-consuming and provides a direct route to the desired
product[5].

General Experimental Protocol:
o A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.
 To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.

e The resulting mixture is stirred at 15-20°C for 2 hours.
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e The reaction is allowed to stand at room temperature for 1 hour.
e The reaction mixture is then poured into crushed ice to precipitate the product.

e The solid 4-bromopyrimidine is collected by filtration and can be recrystallized from a
suitable solvent like n-hexane[5].

Reactivity and Key Synthetic Transformations

The chemical reactivity of 4-Bromo-2-methylpyrimidine is dominated by the electron-deficient
nature of the pyrimidine ring and the presence of the bromine atom at the 4-position. The
nitrogen atoms in the ring act as strong electron-withdrawing groups, activating the C4 position
for nucleophilic attack and making the bromine atom an excellent leaving group. This inherent
reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which
are foundational for creating C-C and C-N bonds in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by
coupling an organohalide with an organoboron compound, catalyzed by a palladium complex[6]
[7]. 4-Bromo-2-methylpyrimidine readily participates in these reactions, allowing for the
introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. The reaction is
valued for its mild conditions and tolerance of diverse functional groups[7].

Causality in Experimental Choices:

o Catalyst: A palladium(0) species, often generated in situ from a palladium(ll) precursor like
Pd(dppf)Clz, is essential for the catalytic cycle[7][8]. The choice of ligand (e.g., dppf) is
critical to stabilize the palladium center and facilitate the key steps of oxidative addition and
reductive elimination.

o Base: A base, such as potassium carbonate (K2COs) or potassium phosphate (K3POa), is
crucial[7][8][9]. Its primary role is to activate the boronic acid, forming a more nucleophilic
boronate species that can efficiently undergo transmetalation to the palladium center[9].

e Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly
used to dissolve both the organic and inorganic reagents[7][8].
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Fig 1. Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

e Reaction Setup: In a microwave reaction vessel or Schlenk flask, combine 4-Bromo-2-
methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium
carbonate (K2COs, 2.0 equiv.), and [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 3-5 mol%)[7][9].

 Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)
three times to remove oxygen.

o Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water via syringe[7][8].

e Reaction: Heat the mixture under microwave irradiation to 120°C or with conventional
heating to 90-110°C[8][10]. Monitor the reaction's progress using Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the crude product via column chromatography.

Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form
carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical
synthesis[11][12]. This reaction allows for the coupling of 4-Bromo-2-methylpyrimidine with a
wide variety of primary and secondary amines[11].

Causality in Experimental Choices:

o Catalyst/Ligand: The choice of phosphine ligand is paramount. Sterically hindered, electron-
rich ligands (e.g., X-Phos) are often required to promote the reductive elimination step, which
is typically the rate-limiting step, and prevent unproductive side reactions like beta-hydride
elimination[11][13][14].

e Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly
used[12]. The base is necessary to deprotonate the amine, forming the palladium-amido
intermediate that precedes reductive elimination[12][13].

e Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent
guenching of the strong base and interference with the catalytic species[12].

Fig 2. Buchwald-Hartwig Amination Cycle. Catalytic Cycle
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Fig 2. Buchwald-Hartwig Amination Cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

e Reaction Setup: To a dry, sealed tube or Schlenk flask under an inert atmosphere, add the
palladium precursor (e.g., Pd(OAc)z, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%),
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and the base (e.g., sodium tert-butoxide, 1.4 equiv.)[12][14].

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three
times.

Solvent and Reagents: Add anhydrous toluene via syringe. Stir for 10-15 minutes to allow for
catalyst pre-formation. Add 4-Bromo-2-methylpyrimidine (1.0 equiv.) and the desired
amine (1.2-1.5 equiv.)[12]. For volatile amines, the reaction should be conducted in a sealed
tube[12][15].

Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor
the reaction's progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated
agueous solution of ammonium chloride (NH4Cl) and extract the product with an organic
solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous NazSOa, filter,
and concentrate. Purify the crude product by column chromatography.
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Fig 3. General Cross-Coupling Workflow.
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Safety and Handling

4-Bromo-2-methylpyrimidine is classified as harmful and an irritant. It is essential to handle
this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume
hood.

e GHS Hazard Statements:

o

H302: Harmful if swallowed[3].

[¢]

H315: Causes skin irritation[3].

[¢]

H319: Causes serious eye irritation[3].

o

H335: May cause respiratory irritation[3].

e Precautionary Statements:

o P261: Avoid breathing vapours/mist/gas.

o P280: Wear protective gloves/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

o First Aid Measures:

o

If inhaled: Move the person into fresh air. Consult a physician if breathing is difficult[16].

o In case of skin contact: Wash off with soap and plenty of water[16].

o In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and
consult a physician[16].

o If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious
person[16].

o Storage: Store in a freezer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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